

chemical properties of 5-Keto Fluvastatin

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Compound of Interest

Compound Name: *rac* 5-Keto Fluvastatin

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An In-depth Technical Guide to the Chemical Properties of 5-Keto Fluvastatin

Introduction

In the landscape of pharmaceutical development and manufacturing, the characterization of impurities and degradation products is as critical as the analysis of the active pharmaceutical ingredient (API) itself. 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, represents a significant process-related impurity and degradation product of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used for treating hypercholesterolemia.^{[1][2]} Understanding the chemical properties of this molecule is paramount for developing robust analytical methods, ensuring drug product stability, and complying with stringent regulatory standards set by bodies like the ICH.

This guide provides a comprehensive overview of the chemical properties of 5-Keto Fluvastatin, designed for researchers, analytical scientists, and drug development professionals. We will delve into its physicochemical characteristics, stability, spectroscopic profile, and chromatographic analysis, offering field-proven insights into its behavior and characterization.

Chemical Identity and Physicochemical Properties

5-Keto Fluvastatin is structurally similar to its parent compound, Fluvastatin, with the key difference being the oxidation of the hydroxyl group at the C5 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters its polarity and potential for intermolecular interactions.

The fundamental identifiers and physicochemical properties of 5-Keto Fluvastatin are summarized below.

Property	Value	Source(s)
IUPAC Name	(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid	[1]
Synonyms	rac 5-Keto Fluvastatin, Fluvastatin EP Impurity D, 3-Hydroxy-5-keto fluvastatin	[1] [2]
CAS Number	1160169-39-0	[1] [3]
Molecular Formula	C ₂₄ H ₂₄ FNO ₄	[1] [3]
Molecular Weight	409.45 g/mol	[3]
Appearance	Yellow to Dark Yellow Solid	[2]
Melting Point	>160°C	[2]
pKa (Predicted)	4.20 ± 0.10	[2]
XLogP3 (Predicted)	3.4	[1]

Solubility and Stability

The solubility and stability profile of an impurity is critical for its isolation, storage, and for developing appropriate analytical methods.

Solubility Profile

5-Keto Fluvastatin is a sparingly soluble compound. Its solubility is a key consideration for sample preparation in chromatographic analysis.

Solvent	Solubility	Source(s)
Chloroform	Slightly Soluble	[2]
DMSO	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]
Methanol-DMSO	Soluble	[3]

Causality Insight: The presence of both polar (carboxylic acid, hydroxyl, ketone) and non-polar (indole, fluorophenyl) moieties results in limited solubility in a wide range of common solvents. A mixture of solvents, such as Methanol-DMSO, is often required to achieve complete dissolution for analysis.[3]

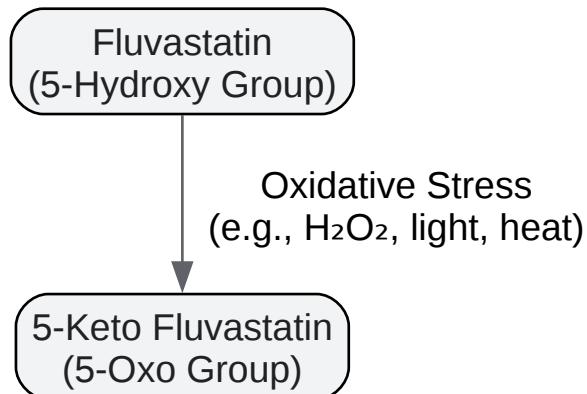
Stability and Storage

5-Keto Fluvastatin is reported to be hygroscopic.[2] Proper handling and storage are essential to maintain its integrity as a reference standard.

- Storage Conditions: Store at -20°C in a freezer under an inert atmosphere.[2]
- Handling: Due to its hygroscopic nature, it should be handled in a controlled environment (e.g., a glovebox with low humidity) to prevent water absorption, which could affect its purity and mass determination.

Formation Pathway

5-Keto Fluvastatin is not a synthetic target for therapeutic use but rather an impurity that arises during the synthesis or, more commonly, through the degradation of Fluvastatin. Forced degradation studies, which intentionally stress an API under various conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradation products like 5-Keto Fluvastatin.[4][5] The formation involves the selective oxidation of the secondary alcohol at the C5 position to a ketone.



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Caption: Formation of 5-Keto Fluvastatin from Fluvastatin via oxidation.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-Keto Fluvastatin are not widely published, its structure allows for the confident prediction of key spectroscopic features. Commercial suppliers of this reference standard confirm the availability of such data upon purchase.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Rationale
O-H Stretch (Alcohol)	~3400 (broad)	Presence of the C3-hydroxyl group.
O-H Stretch (Carboxylic Acid)	~3300-2500 (very broad)	Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.
C=O Stretch (Carboxylic Acid)	~1710	Carbonyl stretch of the carboxylic acid.
C=O Stretch (Ketone)	~1685	Carbonyl stretch of the α,β -unsaturated ketone in the side chain.
C=C Stretch (Alkene)	~1630	Alkene stretch conjugated with the ketone.
C=C Stretch (Aromatic)	~1600, 1500	Phenyl and indole ring vibrations.
C-F Stretch	~1220	Strong absorption from the fluorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR: Key expected signals include the isopropyl methyl protons (doublet, ~1.5 ppm), protons on the heptenoic acid chain (multiplets between 2.5-4.5 ppm), the vinyl protons (doublets, ~6.5-7.5 ppm), and the aromatic protons from the indole and fluorophenyl rings (multiplets, ~7.0-8.0 ppm). The absence of a proton signal corresponding to the C5 position (which would be a carbinol proton in Fluvastatin) is a key indicator of oxidation.
- ¹³C NMR: The most downfield signal would be the ketone carbonyl carbon (C5) at ~198-205 ppm. The carboxylic acid carbonyl (C1) would appear around 175-180 ppm. Aromatic carbons would resonate in the 110-165 ppm range, while the aliphatic carbons of the side chain would be found in the upfield region (30-80 ppm).

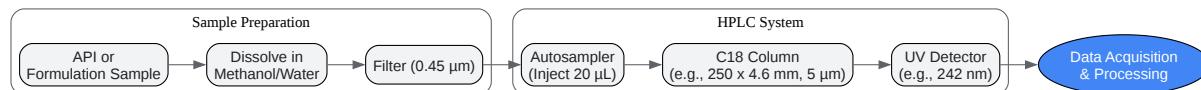
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion: In high-resolution MS (HRMS), the protonated molecule $[M+H]^+$ would have an exact mass of approximately 410.1762, confirming the elemental composition $C_{24}H_{25}FNO_4^+$.
- Key Fragmentation: The fragmentation of 5-Keto Fluvastatin under collision-induced dissociation (CID) would likely involve characteristic losses. Cleavage of the C-C bonds adjacent to the ketone is a common fragmentation pathway for ketones.^[7] We can predict cleavages on either side of the C5-keto group, as well as losses of water (H_2O) from the C3-hydroxyl group and the loss of the carboxylic acid group (COOH).

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the quantitative analysis of 5-Keto Fluvastatin. A well-developed, stability-indicating method can effectively separate it from Fluvastatin and other related impurities.^{[8][9][10]}



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Caption: General workflow for the HPLC analysis of 5-Keto Fluvastatin.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on published literature for the analysis of Fluvastatin and its impurities.^{[9][10]} Method validation according to ICH guidelines is mandatory for use in a regulated environment.

1. Instrumentation:

- HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 μ m particle size).[10]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting point could be a ratio like Methanol:Water (80:20, v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Detection Wavelength: 242 nm or 305 nm, where both Fluvastatin and its impurities show significant absorbance.[9]
- Column Temperature: Ambient or controlled at 30°C.
- Injection Volume: 10-20 μ L.

3. Standard and Sample Preparation:

- Standard Preparation: Accurately weigh and dissolve 5-Keto Fluvastatin reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a final concentration of approximately 5-10 μ g/mL.
- Sample Preparation: Accurately weigh the Fluvastatin API or powdered dosage form and dissolve in the diluent to achieve a target concentration of the main analyte (e.g., 1 mg/mL). The concentration of impurities will be relative to this.
- System Suitability: Prepare a solution containing Fluvastatin and known impurities (including 5-Keto Fluvastatin) to verify the resolution, tailing factor, and reproducibility of the system.

4. Analysis and Data Interpretation:

- Inject the blank (diluent), system suitability solution, standard, and sample solutions.
- Identify the 5-Keto Fluvastatin peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantify the impurity using the peak area response, typically by comparison to the standard or as a percentage relative to the main Fluvastatin peak.

Trustworthiness and Self-Validation: The inclusion of a system suitability solution containing both the API and the impurity is a self-validating step. It ensures that the chromatographic system can adequately separate the compounds on the day of analysis, confirming the method's specificity and providing confidence in the quantitative results.

Conclusion

5-Keto Fluvastatin is a critical impurity whose chemical properties must be thoroughly understood for the safe and effective development of Fluvastatin drug products. Its identity, physicochemical characteristics, and formation pathway inform the development of robust analytical controls. The predictive spectroscopic data and detailed chromatographic protocols outlined in this guide provide a strong foundation for researchers and scientists to detect, quantify, and control this impurity, thereby ensuring the quality and stability of the final pharmaceutical product.

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